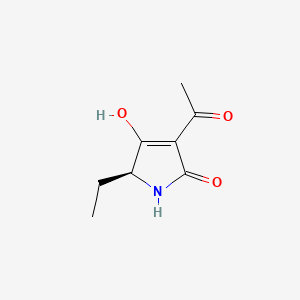
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate is a synthetic steroidal compound. It is structurally related to androstane, a type of steroid hormone. This compound is characterized by the presence of pyrrolidine groups at the 2 and 16 positions, hydroxyl groups at the 3 and 17 positions, and an acetate group at the 17 position. The unique structural features of this compound make it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:
Introduction of Pyrrolidine Groups: This can be achieved through nucleophilic substitution reactions where pyrrolidine is introduced at the 2 and 16 positions.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17 position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetate group or to convert ketones back to hydroxyl groups.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the acetate group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
(2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. The presence of pyrrolidine groups may enhance its binding affinity and specificity for certain receptors, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(pyrrolidin-1-yl)androstane-3,17-diol 17-acetate
- (2β,3α,5α,16β,17β)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane
Uniqueness
Compared to similar compounds, (2β,3α,5α,16β,17β)-2,16-di-1-Pyrrolidinylandrostane-3,17-diol 17-Acetate is unique due to the specific positioning of the pyrrolidine groups and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1190105-60-2 |
|---|---|
Fórmula molecular |
C29H48N2O3 |
Peso molecular |
472.714 |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H48N2O3/c1-19(32)34-27-24(30-12-4-5-13-30)17-23-21-9-8-20-16-26(33)25(31-14-6-7-15-31)18-29(20,3)22(21)10-11-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
ZWPFZDSTDJWWSQ-RIQJFVKASA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)N6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












